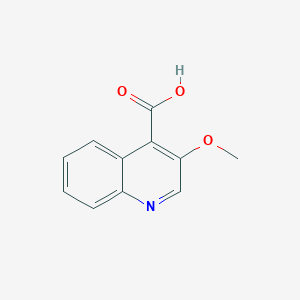

3-Methoxyquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxyquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-6-12-8-5-3-2-4-7(8)10(9)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDCFLNCVWDQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2N=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxyquinoline 4 Carboxylic Acid and Its Analogs

Classical Approaches in Quinoline-4-carboxylic Acid Synthesis

The synthesis of quinoline-4-carboxylic acids has been a subject of extensive research, leading to the development of several classical methods. These approaches have been refined over the years to improve yields, expand substrate scope, and enhance reaction efficiency.

Pfitzinger Reaction and Mechanistic Insights

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net It involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgscribd.com

The core of the Pfitzinger reaction is the condensation of an isatin derivative with a ketone. wikipedia.orgijsr.net The reaction is initiated by the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the ketone. The aniline (B41778) moiety of the opened isatin derivative condenses with the ketone to form an imine, which then tautomerizes to an enamine. wikipedia.orgijsr.net The subsequent cyclization of the enamine, followed by dehydration, yields the final quinoline-4-carboxylic acid. wikipedia.org

A variety of ketones can be employed in the Pfitzinger reaction, leading to a diverse range of substituted quinoline-4-carboxylic acids. For instance, the reaction of isatin with acetone (B3395972) yields 2-methylquinoline-4-carboxylic acid. researchgate.net The versatility of this reaction allows for the introduction of various substituents at the 2- and 3-positions of the quinoline (B57606) ring, depending on the structure of the starting ketone.

The success of the Pfitzinger reaction is highly dependent on the reaction conditions. Strong bases are crucial for the initial ring opening of isatin. wikipedia.orgscribd.com Potassium hydroxide and sodium hydroxide are commonly used for this purpose. scribd.com The choice of solvent and temperature also plays a significant role in the reaction outcome. Protic solvents are typical, and heating is often required to drive the reaction to completion. wikipedia.org

While the classical Pfitzinger reaction is base-mediated, modifications involving different catalytic systems have been explored to improve yields and broaden the substrate scope. The use of microwave irradiation has been reported to accelerate the reaction. researchgate.net Furthermore, substituting traditional ketones with enaminones has been shown to be an effective strategy for the synthesis of 3-aroyl-quinoline-4-carboxylic acids in aqueous sodium or potassium hydroxide. researchgate.net

Table 1: Examples of Pfitzinger Reaction Conditions and Yields

| Isatin Derivative | Ketone/Carbonyl Compound | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Isatin | Acetone | Potassium Hydroxide | Water/Alcohol | Boiling | 70 | scribd.com |

| Isatin | Dehydroepiandrosterone | Potassium Hydroxide | Ethanol (B145695) | Boiling | 20 | scribd.com |

| 5-Substituted Isatins | Various Ketones | - | - | - | - | researchgate.net |

| Isatin | Enaminones | Aq. KOH or NaOH | Water | - | - | researchgate.net |

Doebner Reaction and its Variants

The Doebner reaction provides an alternative and versatile route to quinoline-4-carboxylic acids. wikipedia.org It is a three-component reaction that brings together an aniline, an aldehyde, and pyruvic acid. wikipedia.orgnih.gov

Two primary mechanisms have been proposed for the Doebner reaction. wikipedia.org One pathway involves an initial aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde to form a β,γ-unsaturated α-ketocarboxylic acid. This intermediate then undergoes a Michael addition with the aniline, followed by cyclization and dehydration to yield the quinoline-4-carboxylic acid. wikipedia.org An alternative mechanism suggests the initial formation of a Schiff base between the aniline and the aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org

A notable variant is the Doebner hydrogen-transfer reaction, which has been developed for the synthesis of substituted quinolines from anilines with electron-withdrawing groups, a class of substrates that often give low yields in the conventional Doebner reaction. nih.govbohrium.com This modified approach can also be applied to anilines with electron-donating groups and is suitable for large-scale synthesis. nih.gov

The Doebner reaction is a prime example of a multi-component reaction, where three starting materials are combined in a single step to form a complex product. nih.gov This approach offers significant advantages in terms of efficiency and atom economy. The reaction's versatility allows for a wide range of anilines, aldehydes, and their derivatives to be used, leading to a diverse library of quinoline-4-carboxylic acids. For instance, the reaction of 4-fluoroaniline, 4-(2′-fluorophenyl)benzaldehyde, and pyruvic acid is a key step in the synthesis of the immunosuppressant drug Brequinar. nih.gov

Table 2: Examples of Doebner Reaction Multi-component Condensations

| Aniline | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 6-(trifluoromethoxy)aniline | Benzaldehyde | BF3·THF, MeCN, 65°C | 82 (on large scale) | nih.gov |

| Anilines with electron-withdrawing groups | Various Aldehydes | p-TSA, Water/Ethylene (B1197577) Glycol | Good to Excellent | researchgate.net |

| 4-Fluoroaniline | 4-(2'-Fluorophenyl)benzaldehyde | - | - | nih.gov |

Other Established Synthetic Routes

Beyond the Pfitzinger and Doebner reactions, several other classical methods have been established for the synthesis of the quinoline core, which can be adapted for the preparation of quinoline-4-carboxylic acid derivatives.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde. wikipedia.orgorganicreactions.org The reaction can be catalyzed by acids or bases, or simply by heating. wikipedia.orgjk-sci.com The initial step is either an aldol condensation or the formation of a Schiff base, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org The Pfitzinger reaction is considered a variation of the Friedländer synthesis. wikipedia.org

Camps Quinoline Synthesis: The Camps cyclization is the reaction of an o-acylaminoacetophenone in the presence of a hydroxide ion to yield two different hydroxyquinolines. wikipedia.orgchem-station.com The relative ratio of the products depends on the reaction conditions and the structure of the starting material. wikipedia.org The product, often depicted as a hydroxyquinoline, is believed to exist predominantly in the quinolone (keto) form. wikipedia.org

Conrad–Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.org The reaction proceeds through the formation of a Schiff base, followed by an electrocyclic ring-closing reaction at high temperatures (around 250 °C). wikipedia.org The use of an inert solvent can significantly improve the yield of the cyclization step. wikipedia.org

Advanced and Green Chemistry Syntheses

In line with the principles of green chemistry, recent advancements in synthetic organic chemistry have been applied to the production of quinoline-4-carboxylic acids. unibo.it These methods aim to reduce reaction times, minimize waste, and utilize less hazardous materials compared to traditional protocols.

The application of non-conventional energy sources like microwave and ultrasound irradiation has proven highly effective in accelerating the synthesis of quinoline derivatives. These techniques offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. nih.gov

Microwave-assisted synthesis, in particular, has been successfully employed in the three-component Doebner reaction, which combines anilines, aldehydes, and pyruvic acid to form the quinoline-4-carboxylic acid core. nih.govresearchgate.net For instance, the reaction of substituted anilines, aromatic aldehydes, and pyruvic acid using p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol under microwave irradiation (80 °C) can be completed in just 3-4 minutes, yielding the desired products in good amounts (50-80%). nih.gov This stands in stark contrast to conventional heating methods which may require several hours to overnight for completion. nih.gov Another study demonstrated the synthesis of 2-styrylquinoline-4-carboxylic acids via a microwave-assisted Knoevenagel condensation, achieving good yields in short reaction times.

Ultrasound irradiation is another green technique that enhances reaction rates through acoustic cavitation. researchgate.netnih.gov The synthesis of 2-substituted quinolines has been achieved in a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water, using SnCl2·2H2O as a precatalyst under ultrasound irradiation. researchgate.net This method highlights the benefits of sonochemistry in aqueous media, promoting an environmentally friendly synthetic route. researchgate.netacs.org

Below is a comparative table of conventional versus microwave-assisted synthesis for quinoline-4-carboxylic acid derivatives.

| Method | Catalyst | Solvent | Reaction Time | Yield | Reference |

| Conventional | p-TSA | Ethanol | 3 - 12 hours | Moderate | nih.gov |

| Microwave | p-TSA | Ethanol | 3 - 4 minutes | 50 - 80% | nih.gov |

| Conventional | None | Ethanol | 3 hours | Good | researchgate.net |

| Microwave | None | Ethanol | 1 - 2 minutes | Good | researchgate.net |

This table presents generalized data from the literature to illustrate the advantages of microwave-assisted synthesis.

The choice of catalyst and reaction medium is pivotal in developing sustainable synthetic protocols. Modern approaches focus on using efficient, recyclable catalysts and environmentally benign solvents like water or undertaking reactions under solvent-free conditions. researchgate.netnih.gov

Several catalytic systems have been developed to improve the efficiency of the Doebner reaction for quinoline-4-carboxylic acid synthesis. Ytterbium perfluorooctanoate [Yb(PFO)3] has been demonstrated as a highly efficient and recyclable catalyst for the one-pot, three-component synthesis in water under reflux conditions. researchgate.netnih.gov This method is operationally simple and avoids the use of large quantities of organic solvents. nih.gov Other Lewis acids such as BF3·THF have also been found suitable, with acetonitrile (B52724) being an effective solvent. researchgate.net

In a significant advancement towards green chemistry, heterogeneous catalysts have been employed. Ionically tagged magnetic nanoparticles (Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride) have been used as a catalyst for the synthesis of 2-aryl-quinoline-4-carboxylic acids. researchgate.net This catalyst is highly effective under solvent-free conditions at 80 °C, provides high yields in short reaction times, and can be easily recovered using a magnet and reused multiple times without significant loss of activity. researchgate.net

The use of a dual green solvent system consisting of water and ethylene glycol with p-toluenesulfonic acid as a catalyst has also been reported as a green multicomponent approach for a modified Doebner reaction. researchgate.net

| Catalyst System | Reaction Medium | Key Advantages | Reference |

| Ytterbium perfluorooctanoate [Yb(PFO)3] | Water | Recyclable catalyst, environmentally benign solvent | researchgate.netnih.gov |

| Magnetic Nanoparticle (sulfonic acid functionalized) | Solvent-free | High efficiency, easy recovery and reusability, no organic solvent | researchgate.net |

| p-Toluenesulfonic acid (p-TSA) | Water/Ethylene Glycol | Green solvent system | researchgate.net |

| BF3·THF | Acetonitrile | Effective for electron-deficient anilines | researchgate.net |

Targeted Synthesis of the 3-Methoxy Moiety

The introduction of the methoxy (B1213986) group at the C-3 position of the quinoline ring is a key synthetic step to produce 3-methoxyquinoline-4-carboxylic acid. This is typically achieved through the derivatization of a 3-hydroxyquinoline (B51751) precursor.

The conversion of a hydroxyl group to a methoxy group is a classic etherification reaction. The Williamson ether synthesis is the most common and direct method for this transformation. nih.gov This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic alkoxide or phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a methylating agent.

Common methylating agents for this purpose include methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4). The choice of base and solvent is crucial for the reaction's success. A moderately strong base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is typically used. The reaction is often carried out in a polar aprotic solvent like acetonitrile (CH3CN), N,N-dimethylformamide (DMF), or acetone, which can solvate the cation of the base while not interfering with the nucleophilic attack. nih.gov The general strategy is analogous to the O-alkylation of other hydroxyquinolines, a well-established procedure in organic synthesis. researchgate.net

General Reaction Scheme for Etherification: 3-Hydroxyquinoline-4-carboxylic acid + Base + Methylating Agent → this compound

The synthesis of this compound logically proceeds from its corresponding hydroxyl precursor, 3-hydroxyquinoline-4-carboxylic acid. google.com This precursor serves as a versatile intermediate for introducing the desired methoxy functionality.

The synthesis of the 3-hydroxyquinoline-4-carboxylic acid core itself can be accomplished through various methods, such as the reaction between salts of isatic acid and a halogenated acetone. Once the 3-hydroxyquinoline-4-carboxylic acid scaffold is obtained, the etherification is performed. It is important to note that the carboxylic acid group may need to be protected (e.g., as an ester) prior to the alkylation step to prevent unwanted side reactions, such as the base deprotonating the carboxylic acid instead of the hydroxyl group. Following etherification, the protecting group can be removed (e.g., by hydrolysis) to yield the final product.

A representative synthetic sequence is outlined below:

Esterification: Protection of the carboxylic acid of 3-hydroxyquinoline-4-carboxylic acid to form an ester (e.g., a methyl or ethyl ester).

Alkylation/Etherification: Reaction of the 3-hydroxy group with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) to form the 3-methoxy group. nih.gov

Hydrolysis: Deprotection of the ester group to revert it to the carboxylic acid, yielding the final this compound.

This targeted derivatization from a readily available hydroxy precursor is a robust and widely applicable strategy for accessing 3-alkoxyquinoline-4-carboxylic acids. nih.gov

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling transformations into various derivatives such as esters and amides, or its removal through decarboxylation.

Esterification and Amidation Reactions

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. rug.nl This equilibrium-driven reaction is typically performed with an excess of the alcohol to favor ester formation.

Alternatively, esterification can be carried out under milder conditions using coupling reagents. For instance, the reaction of a similar compound, 2-(3-hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid, has been shown to produce its methyl ester, indicating the feasibility of such transformations within this class of molecules. While specific yields for the esterification of this compound are not widely reported, the general principles of these reactions are well-established.

Amidation: The formation of amides from this compound involves its reaction with a primary or secondary amine. Direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid typically requires activation. iajpr.comorganic-chemistry.orgmdpi.com Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. iajpr.com The activated carboxylic acid derivative is then susceptible to nucleophilic attack by the amine to form the corresponding amide.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-COOR) |

| Amidation | Amine (RNH₂ or R₂NH), Coupling Agent (e.g., DCC, EDCI), Solvent (e.g., DMF, DCM) | Amide (-CONHR or -CONR₂) |

Decarboxylation Processes and Mechanistic Studies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for quinoline-4-carboxylic acids. unt.eduorganic-chemistry.orgresearchgate.net This transformation can be initiated by heat, often in the presence of a catalyst. For heteroaromatic carboxylic acids, silver carbonate in the presence of acetic acid in a solvent like DMSO has been shown to be an effective catalytic system for protodecarboxylation. organic-chemistry.org

The mechanism of thermal decarboxylation of aromatic carboxylic acids is believed to proceed through an ionic pathway promoted by the acidic environment. unt.edu The process can be influenced by the presence of other substituents on the aromatic ring. While detailed mechanistic studies specifically for this compound are not extensively documented, the general mechanism for the decarboxylation of aromatic carboxylic acids provides a foundational understanding. In some cases, decarboxylation can be coupled with other reactions, such as halogenation, to yield functionalized quinolines directly from the carboxylic acid precursor.

Reactivity of the Quinoline Heterocycle

The quinoline ring system exhibits reactivity patterns characteristic of both benzene (B151609) and pyridine (B92270), with the added influence of the methoxy and carboxylic acid substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. rug.nlwikipedia.org When such reactions do occur, they preferentially take place on the benzene ring portion of the heterocycle (positions 5, 6, 7, and 8) rather than the pyridine ring (positions 2 and 4), which is more deactivated. iajpr.com

The directing effects of the existing substituents on this compound play a crucial role in determining the position of further substitution. The methoxy group at the 3-position is an activating, ortho-, para-directing group. However, its influence is primarily on the pyridine ring. The carboxylic acid group at the 4-position is a deactivating, meta-directing group. The interplay of these electronic effects, along with the inherent reactivity of the quinoline nucleus, suggests that electrophilic attack is most likely to occur at the 5 or 8 positions of the benzene ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.comdalalinstitute.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) on the quinoline ring is generally favored on the electron-deficient pyridine ring, particularly at the 2- and 4-positions. chemistrysteps.comyoutube.comyoutube.commasterorganicchemistry.comlibretexts.org The presence of a good leaving group at these positions facilitates the reaction. In the case of this compound, the molecule itself does not possess a typical leaving group for a standard SNAr reaction. However, activation of the ring system, for instance, through N-oxidation, can significantly enhance its susceptibility to nucleophilic attack.

The methoxy group at the 3-position is not typically a leaving group in nucleophilic aromatic substitution unless under forcing conditions or through specific activation. The carboxylic acid group at the 4-position is also not a leaving group in this context. Therefore, direct nucleophilic aromatic substitution on this compound is not a commonly observed reaction pathway without prior modification.

Oxidation Reactions: Quinoline N-Oxide Formation

The nitrogen atom of the quinoline ring can be readily oxidized to form the corresponding N-oxide. mdpi.combeilstein-journals.orgthieme-connect.deresearchgate.net This transformation is typically achieved by treating the quinoline derivative with an oxidizing agent such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide in acetic acid. mdpi.combeilstein-journals.orgthieme-connect.deresearchgate.net

The formation of the N-oxide has a profound effect on the reactivity of the quinoline ring. The N-oxide group is strongly electron-withdrawing, further deactivating the ring towards electrophilic attack. Conversely, it significantly activates the 2- and 4-positions for nucleophilic attack. This enhanced reactivity allows for a range of functionalization reactions at these positions that are not feasible with the parent quinoline. For example, the N-oxide can facilitate the introduction of various nucleophiles at the C2 position. beilstein-journals.org

| Reaction Type | Reagents | Expected Product |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound N-oxide |

Reduction Reactions

The reduction of this compound can proceed at two primary sites: the quinoline ring and the carboxylic acid group. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Reduction of the quinoline ring system to a 1,2,3,4-tetrahydroquinoline (B108954) derivative can be achieved through catalytic hydrogenation. While specific studies on this compound are not prevalent, the reduction of similar quinoline-4-carboxylic acids has been reported. For instance, catalytic hydrogenation using catalysts like Raney nickel can lead to the saturation of the heterocyclic ring. The expected product from such a reduction would be 3-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

The carboxylic acid group at the 4-position can also be targeted for reduction. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. In the case of this compound, this would yield (3-methoxyquinolin-4-yl)methanol. It is important to note that LiAlH₄ is a very strong reducing agent and may also effect changes in other parts of the molecule if not used under carefully controlled conditions. Borane (BH₃) complexes, such as BH₃·THF, are also effective for the reduction of carboxylic acids to alcohols and can sometimes offer better selectivity compared to LiAlH₄.

The simultaneous reduction of both the quinoline ring and the carboxylic acid group is also a possible transformation, likely requiring forcing conditions or a specific sequence of reduction steps. The specific product would depend on the interplay of the chosen reagents and reaction parameters.

| Reaction Type | Reagent/Catalyst | Potential Product |

| Ring Hydrogenation | H₂, Raney Ni | 3-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

| Carboxylic Acid Reduction | 1. LiAlH₄, 2. H₂O | (3-methoxyquinolin-4-yl)methanol |

| Carboxylic Acid Reduction | 1. BH₃·THF, 2. H₂O | (3-methoxyquinolin-4-yl)methanol |

Derivatization at the Methoxy Group and Ring Positions

Modifications Affecting the 3-Methoxy Substituent

The 3-methoxy group is a key functional handle for derivatization, with O-demethylation being a primary transformation. This reaction converts the methoxy ether into a hydroxyl group, yielding 3-hydroxyquinoline-4-carboxylic acid. This transformation is significant as the resulting hydroxyl group can participate in a wider range of subsequent reactions, such as esterification or etherification.

| Reaction | Reagent | Product |

| O-Demethylation | Boron tribromide (BBr₃) | 3-hydroxyquinoline-4-carboxylic acid |

| O-Demethylation | Hydrobromic acid (HBr) | 3-hydroxyquinoline-4-carboxylic acid |

| O-Demethylation | Sodium thiocresolate | 3-hydroxyquinoline-4-carboxylic acid |

Ring Functionalization (e.g., Halogenation, Suzuki Coupling)

Functionalization of the quinoline ring of this compound can be achieved through various methods, including halogenation and cross-coupling reactions. These modifications are crucial for the development of more complex molecular architectures.

Halogenation: A common strategy for the functionalization of quinoline systems is the introduction of a halogen atom. One approach is decarboxylative halogenation, where the carboxylic acid at the 4-position is replaced by a halogen. nih.govacs.org This transformation can be promoted by reagents such as N-halosuccinimides in the presence of a suitable catalyst. nih.gov For example, treatment of a quinoline-4-carboxylic acid with N-bromosuccinimide (NBS) could potentially yield a 4-bromo-3-methoxyquinoline. This reaction proceeds via the initial formation of an acyl hypohalite, followed by decarboxylation and halogenation. nih.gov

Suzuki Coupling: Once a halogen atom is installed on the quinoline ring, it can serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. organic-chemistry.org The Suzuki reaction allows for the formation of carbon-carbon bonds by coupling the halo-quinoline with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.org For instance, a 4-bromo-3-methoxyquinoline could be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents at the 4-position. The efficiency of the Suzuki coupling is dependent on the nature of the halogen (I > Br > Cl), the palladium catalyst and ligands, the base, and the solvent system used. rsc.org This two-step sequence of halogenation followed by Suzuki coupling provides a versatile route to a wide array of 4-substituted-3-methoxyquinoline derivatives.

| Reaction Sequence | Step 1: Reagents | Intermediate | Step 2: Reagents | Final Product |

| Halogenation-Suzuki Coupling | N-Bromosuccinimide (NBS) | 4-Bromo-3-methoxyquinoline | Arylboronic acid, Pd catalyst, Base | 4-Aryl-3-methoxyquinoline |

| Halogenation-Suzuki Coupling | N-Iodosuccinimide (NIS) | 4-Iodo-3-methoxyquinoline | Heteroarylboronic acid, Pd catalyst, Base | 4-Heteroaryl-3-methoxyquinoline |

Advanced Spectroscopic Methodologies

Spectroscopic methods provide empirical data on the molecular structure, bonding, and electronic nature of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to deshielding and hydrogen bonding. The methoxy group (-OCH₃) protons would present as a sharp singlet around 3.8-4.0 ppm. The aromatic protons on the quinoline ring system would exhibit complex splitting patterns in the aromatic region, generally between 7.0 and 8.5 ppm. The precise shifts and coupling constants would be dependent on the electronic environment created by the methoxy and carboxylic acid substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide insights into the carbon skeleton. The carbonyl carbon of the carboxylic acid is anticipated to have a chemical shift in the range of 165-180 ppm. The carbon of the methoxy group would be found further upfield, typically around 55-60 ppm. The ten carbons of the quinoline ring would appear in the aromatic region (approximately 110-150 ppm), with quaternary carbons generally showing weaker signals. The specific chemical shifts would be influenced by the electron-donating effect of the methoxy group and the electron-withdrawing nature of the carboxylic acid group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165.0 - 180.0 |

| Methoxy (-OCH₃) | 3.8 - 4.0 (s) | 55.0 - 60.0 |

| Quinoline Aromatic (C-H) | 7.0 - 8.5 (m) | 110.0 - 145.0 |

| Quinoline Quaternary (C) | - | 120.0 - 150.0 |

Note: These are predicted ranges based on typical values for similar functional groups and structures. Actual experimental values may vary.

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule, providing information about its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. A very broad band, typically spanning from 2500 to 3300 cm⁻¹, would be indicative of the O-H stretching vibration of the carboxylic acid dimer, a result of strong hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak between 1700 and 1725 cm⁻¹. The C-O stretching of the carboxylic acid and the methoxy group would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the quinoline ring are expected in the 1450-1650 cm⁻¹ range, while C-H bending vibrations would be observed at lower wavenumbers.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the aromatic quinoline ring are often strong in the Raman spectrum. The C=O stretch of the carboxylic acid would also be observable, though typically weaker than in the IR spectrum. The methoxy group may also exhibit characteristic vibrations.

Interactive Data Table: Expected Vibrational Frequencies

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Weak/Not Observed | Broad, Strong (IR) |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | 1700 - 1725 | Strong (IR), Medium (Raman) |

| C=C/C=N Stretch (Quinoline) | 1450 - 1650 | 1450 - 1650 | Medium to Strong |

| C-O Stretch (Acid/Ether) | 1200 - 1300 | 1200 - 1300 | Strong (IR) |

| Aromatic C-H Bending | 750 - 900 | 750 - 900 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring in this compound is expected to result in strong absorption bands in the UV region. Typically, quinoline and its derivatives exhibit multiple absorption bands corresponding to π→π* transitions. The presence of the methoxy and carboxylic acid substituents would likely cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to unsubstituted quinoline. Without additional conjugation, simple carboxylic acids absorb around 210 nm, which is often too low to be of practical use in complex molecules where other chromophores dominate.

Mass Spectrometry (MS) Applications in Derivatization Studies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). The fragmentation of the quinoline ring can also occur, often through the loss of HCN. Derivatization, for instance by esterification of the carboxylic acid, is a common strategy in mass spectrometry to enhance volatility and influence fragmentation pathways, which can aid in structural confirmation.

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic spectra. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to model the spectroscopic properties of this compound.

Calculated vibrational frequencies from DFT can be correlated with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. Furthermore, DFT can be used to predict NMR chemical shifts, which can then be compared with experimental data for structural validation. The calculation of electronic transitions can help in the interpretation of the UV-Vis spectrum. Such computational studies on related quinoline derivatives have demonstrated good agreement between theoretical predictions and experimental observations.

An extensive search of publicly available scientific literature and computational chemistry databases has been conducted to gather information specifically on the compound "this compound" for the purposes of detailing its spectroscopic and computational characterization.

The existing body of research focuses on related but structurally distinct quinoline derivatives. For instance, studies have been performed on compounds such as 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid researchgate.netchemrxiv.org and various 2-aryl/heteroaryl-quinoline-4-carboxylic acids ijcps.org. While these studies employ the requested analytical methods (DFT, NBO, MD simulations, molecular docking), their results are specific to their respective molecular structures and cannot be accurately extrapolated to this compound.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict outline and focus requested by the user, as the necessary source data for "this compound" is not available in the reviewed scientific literature.

Spectroscopic Profile

The structural identity of 3-Methoxyquinoline-4-carboxylic acid can be confirmed through various spectroscopic techniques. Based on its functional groups, the following spectral characteristics are expected:

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands. A very broad peak from 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid's hydrogen-bonded dimer. libretexts.org A strong absorption around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. libretexts.org Peaks in the 1500-1600 cm⁻¹ region would be due to C=C and C=N stretching in the aromatic quinoline (B57606) ring, and C-O stretching bands for the ether (methoxy) group would appear in the 1000-1300 cm⁻¹ range. phcogj.com

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum would provide distinct signals. The proton of the carboxylic acid (COOH) would appear as a broad singlet far downfield, typically between 10-12 ppm, and this signal would disappear upon exchange with D₂O. libretexts.org The aromatic protons on the quinoline ring system would resonate in the 7.0-8.5 ppm region. A sharp singlet, integrating to three protons, would be observed around 3.8-4.0 ppm, corresponding to the methoxy (B1213986) (-OCH₃) group protons. phcogj.com

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹³C NMR spectrum would show a signal for the carboxylic acid carbonyl carbon in the 160-180 ppm range. libretexts.org Multiple signals for the aromatic carbons of the quinoline ring would appear between 110-150 ppm. A distinct signal for the methoxy carbon (-OCH₃) would be expected in the 55-60 ppm region.

Research and Applications

Direct research applications specifically citing 3-Methoxyquinoline-4-carboxylic acid are limited in published studies. However, the biological activities of its close structural analogs provide a strong basis for predicting its potential areas of scientific interest.

Derivatives of the parent compound, 3-hydroxyquinoline-4-carboxylic acid, have been investigated as potent ligands for the asialoglycoprotein receptor (ASGPR), a target for liver cell-specific drug delivery. publichealthtoxicology.com Studies showed that these derivatives exhibited strong binding affinity to the receptor. publichealthtoxicology.com This suggests that this compound could also be explored as a candidate for similar targeted delivery systems, where the modification from a hydroxyl to a methoxy (B1213986) group could alter properties such as lipophilicity, metabolic stability, and binding kinetics.

Furthermore, the broader class of quinoline-4-carboxylic acids is known for its wide range of biological activities. researchgate.net Therefore, this compound serves as a valuable chemical intermediate and a target molecule for screening in various biological assays, including antimicrobial, anticancer, and enzyme inhibition studies. Its unique substitution pattern makes it a compound of interest for expanding structure-activity relationship (SAR) studies within this important chemical class.

Structure Activity Relationship Sar Studies and Mechanistic Investigations in Biological Systems Pre Clinical Focus

General Principles of SAR for Quinoline-4-carboxylic Acid Derivatives

The biological activity of quinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline (B57606) ring system. SAR studies have identified several key structural features that modulate the potency and selectivity of these compounds for various biological targets.

Three principal regions of the quinoline-4-carboxylic acid scaffold are critical for its biological activity:

The C4-position : There is a strict requirement for a carboxylic acid group (or a corresponding salt/ester that can be hydrolyzed to the acid) at this position. This group is often crucial for anchoring the molecule to its biological target, such as forming a salt bridge with arginine residues or hydrogen bonds with other key amino acids in an enzyme's active site. Masking this group, for instance through esterification, can lead to a significant drop in activity. mdpi.com

The C2-position : This position is a key site for modification, and the introduction of various substituents can dramatically influence the compound's biological profile. Bulky and hydrophobic substituents, such as aryl or biphenyl (B1667301) groups, are often necessary for potent activity against targets like dihydroorotate (B8406146) dehydrogenase. nih.gov The presence of an aryl ring at the C2-position has been shown to be a significant factor in the antibacterial activity of this class of compounds.

Evaluation of In Vitro Biological Activities

Derivatives of quinoline-4-carboxylic acid have been evaluated against a diverse array of biological targets, demonstrating a broad range of activities in preclinical, in vitro settings.

The quinoline-4-carboxylic acid scaffold has proven to be a fertile ground for the development of potent enzyme inhibitors.

Protein Kinase CK2 Inhibition : While research has more extensively covered 3-carboxy-4(1H)-quinolones, these related structures provide insight into potential interactions with protein kinase CK2, a target implicated in cancer and viral infections. nih.govresearchgate.net Studies on derivatives of 3-quinoline carboxylic acid have identified compounds with IC₅₀ values in the low micromolar range. tandfonline.comtandfonline.comnih.govresearchgate.net The most active inhibitors were identified among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, demonstrating that modifications to the core structure can yield potent and selective inhibitors. tandfonline.comnih.govresearchgate.net

Mycobacterium tuberculosis (Mtb) DNA Gyrase Inhibition : DNA gyrase is a well-established target for antibacterial agents. nih.gov Arylated quinoline carboxylic acids have been identified as a promising class of inhibitors of Mtb DNA gyrase. nih.gov Specific derivatives featuring bulky aromatic groups like naphthalene (B1677914) and phenanthrene (B1679779) at the C2-position have shown potent inhibition of the Mtb H37Rv strain and direct inhibition of the DNA gyrase enzyme. nih.govresearchgate.net This suggests that the quinoline-4-carboxylic acid backbone is a viable scaffold for developing new anti-tubercular agents that target this essential enzyme. nih.govnih.gov

Table 1: Inhibition of Mtb DNA Gyrase by Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound | Substituents | Mtb H37Rv MIC (µM) | DNA Gyrase Inhibition |

|---|---|---|---|

| 7i | C2: 2-(naphthalen-2-yl); C6: 1-butyl | 1.56 | Active |

| 7m | C2: 2-(phenanthren-3-yl); C6: isopropyl | 0.78 | Active (up to 1 µM) |

Data sourced from literature. nih.gov

Other Enzyme Targets : Beyond CK2 and DNA gyrase, quinoline-4-carboxylic acids inhibit other key enzymes. They are a known class of inhibitors of dihydroorotate dehydrogenase (DHODH) , an enzyme involved in pyrimidine (B1678525) biosynthesis and a target for anticancer drugs. nih.gov Additionally, derivatives have been designed as selective inhibitors of histone deacetylases (HDACs) , particularly HDAC3, which are promising targets for cancer therapy. nih.govbohrium.comfrontiersin.orgnih.govresearchgate.net Other research has explored their potential as inhibitors of SIRT3 and monoamine oxidase (MAO) . nih.govfrontiersin.org

The quinoline core is a well-known pharmacophore in antimicrobial drug discovery.

Antibacterial and Antifungal Activities : Numerous studies have confirmed the antibacterial and antifungal properties of quinoline-4-carboxylic acid derivatives. researchgate.net They have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal strains. mdpi.comnih.gov The antimicrobial effects are generally more pronounced in the carboxylic acid derivatives compared to their corresponding carboxamide analogs.

Anti-malarial Activity : The quinoline scaffold is central to many antimalarial drugs. More recently, quinoline-4-carboxamide derivatives have been identified as potent anti-malarial agents with multistage activity against Plasmodium falciparum. nih.govnih.govmmv.orgacs.org Optimization of a screening hit led to lead molecules with low nanomolar in vitro potency and excellent efficacy in mouse models of malaria. nih.govmmv.org

Anti-HIV Activity : Certain quinoline derivatives have been investigated as potential anti-HIV agents, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net Molecular docking studies have shown that these compounds can interact with the allosteric site of the HIV reverse transcriptase protein, forming hydrogen bonds with key amino acid residues. researchgate.net

Table 2: Antimicrobial Activity of a Representative Quinoline-4-Carboxylic Acid Derivative

| Compound Series | Organism | Activity Metric | Result |

|---|---|---|---|

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Staphylococcus aureus | MIC | 64 µg/mL |

| Escherichia coli | MIC | 128 µg/mL | |

| Quinoline-4-carboxamides | Plasmodium falciparum (3D7) | EC₅₀ | 120 nM (Screening Hit) |

Data represents examples from different derivative series as reported in the literature. nih.govmmv.org

The antioxidant potential of quinoline-4-carboxylic acid derivatives has been explored, with activity linked to their ability to donate hydrogen radicals. ui.ac.id In studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, these compounds showed significantly better radical scavenging activity than their precursor, isatin (B1672199). ui.ac.id The presence of an aromatic ring at the C2-position was found to enhance antioxidant activity. ui.ac.id Furthermore, general studies on phenolic acids suggest that methoxy (B1213986) groups can contribute positively to antioxidant activity. nih.gov Research on 2- and 3-hydroxyquinoline-4-carboxylic acids also confirmed that this scaffold can exhibit potent antioxidant effects, as measured by the ABTS assay. researchgate.net

Table 3: Antioxidant Activity of Quinoline-4-Carboxylic Acid Derivatives (DPPH Assay)

| Compound | Inhibition (%) at 5 mg/L |

|---|---|

| Isatin (precursor) | No activity |

| 2-methylquinoline-4-carboxylic acid | 30.25% |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | 40.43% |

Data sourced from literature. ui.ac.id

The versatility of the quinoline-4-carboxylic acid structure allows it to interact with a range of other cellular receptors and targets.

STAT3 Inhibition : Derivatives such as YHO-1701 have been identified as inhibitors of the signal transducer and activator of transcription 3 (STAT3), a key target in oncology. nih.govacs.org These compounds are being explored for their potential as antitumor agents. nih.govbenthamscience.com

Asialoglycoprotein Receptor (ASGPR) Ligands : 3-hydroxyquinoline-4-carboxylic acid derivatives have been developed as potent ligands for the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes. publichealthtoxicology.com These compounds exhibit strong binding affinity in the nanomolar range, making them promising vectors for targeted drug delivery to the liver. publichealthtoxicology.com

Mechanistic Elucidation of Biological Effects (Molecular Level)

The diverse biological activities of quinoline-4-carboxylic acid derivatives are underpinned by distinct molecular mechanisms.

Inhibition of Protein Synthesis : For antimalarial quinoline-4-carboxamides, a novel mechanism of action has been identified: the inhibition of translation elongation factor 2 (PfEF2). nih.govnih.govacs.org This enzyme is critical for the elongation step of protein synthesis in the parasite, and its inhibition leads to parasite death. nih.govnih.gov

Disruption of DNA Replication : The antibacterial action of many quinoline derivatives, particularly the fluoroquinolones, is due to the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for relieving topological stress in DNA during replication and transcription. By inhibiting these enzymes, the compounds prevent bacterial proliferation. nih.govnih.gov

Induction of Cell Cycle Arrest and Apoptosis : In the context of cancer, quinoline-4-carboxylic acid derivatives that act as HDAC inhibitors have been shown to exert their anticancer effects by inducing G2/M phase cell cycle arrest and promoting apoptosis (programmed cell death) in cancer cell lines. bohrium.comfrontiersin.orgnih.gov Similarly, SIRT3 inhibitors from this class can induce G0/G1 phase cell cycle arrest and cell differentiation. nih.govfrontiersin.org

Identification of Molecular Targets and Pathways

Direct molecular targets and specific biological pathways modulated by 3-Methoxyquinoline-4-carboxylic acid have not been definitively identified in the reviewed literature. Research on analogous quinoline structures provides some potential areas of interest. For instance, derivatives of the closely related 3-hydroxyquinoline-4-carboxylic acid have been investigated as ligands for the asialoglycoprotein receptor (ASGPR), a target for liver-specific drug delivery. Furthermore, other quinoline-4-carboxylic acid derivatives have been explored as inhibitors of enzymes such as SIRT3, a member of the sirtuin family of proteins involved in cellular metabolism and cancer. In one computational study, 2-aryl-quinoline-4-carboxylic acid derivatives were predicted to target Leishmania major N-myristoyltransferase (LmNMT), suggesting a potential role as antileishmanial agents. frontiersin.org However, it must be emphasized that these findings pertain to similar but distinct molecules, and experimental validation for this compound itself is lacking.

Binding Modes and Interaction Analysis (from docking studies)

Due to the absence of identified molecular targets for this compound, there are no available docking studies or detailed analyses of its binding modes and specific molecular interactions. Computational modeling and docking studies are contingent on having a known protein target. For related compounds, such as certain quinoline-based inhibitors, docking simulations have revealed key interactions, including hydrogen bonding and π-π stacking with amino acid residues within the target's active site. nih.gov For example, molecular docking of some 2-aryl/heteroaryl quinoline-4-carboxylic acids has shown potential hydrogen bonding interactions with various protein targets. ijcps.org Without a confirmed target for this compound, any discussion of its binding mode would be purely speculative.

Influence of the 3-Methoxy Group on Biological Performance

The introduction of a methoxy group at the 3-position of the quinoline-4-carboxylic acid scaffold is expected to influence its biological activity through a combination of electronic and conformational effects.

Conformational and Electronic Effects

The methoxy group is known to be an electron-donating group through resonance and can influence the electron density of the quinoline ring system. This alteration in electronic distribution can affect the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for ligand-receptor binding. The presence of the methoxy group can also impose steric constraints, influencing the preferred conformation of the molecule and its ability to fit into a specific binding pocket. The planarity of the quinoline ring system is a key feature, and the methoxy group, being relatively small, is unlikely to cause significant distortions. However, its orientation relative to the carboxylic acid group could be a determining factor in its interaction with a biological target.

Specific Interactions in Ligand-Target Binding

In the absence of a known molecular target for this compound, a definitive analysis of the specific interactions facilitated by the 3-methoxy group is not possible. In a broader context, methoxy groups in drug-like molecules can participate in hydrogen bonding with appropriate donor groups on a protein target. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. Additionally, the methyl group can engage in hydrophobic or van der Waals interactions within a nonpolar pocket of a binding site. Studies on other methoxy-substituted quinoline derivatives have highlighted the importance of this group in modulating binding affinity and selectivity for their respective targets. For instance, the position of a methoxy group on the quinoline ring of certain opioid receptor agonists was found to be critical for their binding affinity and signaling bias. jst.go.jp Similarly, in a series of benzamide-isoquinoline derivatives, a para-methoxy group was shown to dramatically improve selectivity for the sigma-2 receptor. nih.gov These examples underscore the potential significance of the 3-methoxy group in defining the biological profile of this compound, should a specific molecular target be identified in future research.

Advanced Applications and Future Directions in Research

A Versatile Precursor: The Role of 3-Methoxyquinoline-4-carboxylic acid as a Synthetic Intermediate and Building Block

The inherent reactivity of the quinoline (B57606) ring system, coupled with the carboxylic acid functionality at the 4-position and the methoxy (B1213986) group at the 3-position, makes this compound a valuable starting material for the synthesis of more complex molecular architectures.

Crafting Complexity: Synthesis of Fused Heterocyclic Scaffolds

The quinoline-4-carboxylic acid framework serves as a robust platform for the construction of fused heterocyclic systems, which are prevalent in numerous biologically active compounds. The carboxylic acid group can be readily converted into various functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions to form new rings fused to the quinoline core. For instance, derivatives of quinoline-4-carboxylic acid are key intermediates in the synthesis of pyrazolo[4,3-c]quinolines and thiazolo[5,4-f]quinazolines. nih.govnih.gov

The general synthetic strategy involves the initial activation of the carboxylic acid, followed by reaction with a binucleophilic reagent. For example, reaction with a hydrazine (B178648) derivative can lead to the formation of a pyrazole (B372694) ring, while reaction with a substituted aminothiazole can yield a thiazolo-pyrimidine system. The presence of the methoxy group at the 3-position can influence the electronic properties of the quinoline system and the regioselectivity of these cyclization reactions, offering a handle for fine-tuning the properties of the final fused heterocyclic product.

Table 1: Examples of Heterocyclic Scaffolds Derived from Quinolines

| Starting Quinoline Derivative | Reagents | Resulting Heterocyclic Scaffold |

|---|---|---|

| 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine | Substituted Anilines | 3-Amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline |

Cultivating Innovation: Contributions to Agrochemical Research

Quinoline derivatives have garnered significant attention in the field of agrochemicals, with various compounds exhibiting fungicidal, herbicidal, and insecticidal activities. wikipedia.org The quinoline-4-carboxylic acid moiety, in particular, is a recognized pharmacophore in this area. While specific research on the agrochemical applications of this compound is not extensively documented, the broader class of quinoline carboxylic acids has shown promise. For example, certain carboxylic acid derivatives have been investigated for their herbicidal activity by targeting enzymes in plant biosynthetic pathways. nih.gov

The structural features of this compound, including its aromatic core and acidic functionality, make it a candidate for exploration in the development of new agrochemicals. The methoxy group can enhance the lipophilicity of the molecule, potentially improving its uptake by plants or insects, and can also influence its binding to target enzymes. Further research into the biological activity of derivatives of this compound could lead to the discovery of novel and effective crop protection agents.

Beyond the Basics: Analytical Applications of this compound

The unique structural and electronic properties of the quinoline nucleus suggest that this compound and its derivatives could find utility in various analytical applications that go beyond standard characterization techniques.

Illuminating Biology: Potential as Fluorescent Probes and Imaging Agents

Quinoline-based compounds are well-known for their fluorescent properties, which can be modulated by the nature and position of substituents on the aromatic ring. The extended π-system of the quinoline core provides a basis for fluorescence, and the introduction of electron-donating groups, such as a methoxy group, can enhance the quantum yield and shift the emission wavelength. While the direct application of this compound as a fluorescent probe has not been extensively reported, related quinoline derivatives have shown significant promise. For instance, a pyrroloquinoline-derivative has been developed as a selective fluorescent probe for the detection and cell imaging of lysine. mdpi.com This suggests that with appropriate modification, the this compound scaffold could be engineered to create novel fluorescent sensors for specific analytes or for use in bioimaging applications. The carboxylic acid group provides a convenient handle for conjugation to biomolecules or other targeting moieties.

Enhancing Detection: Potential as Derivatization Reagents in Chromatographic Analysis

Derivatization is a common strategy in chromatographic analysis to improve the detectability and separation of analytes. Reagents that introduce a chromophore or a fluorophore into the analyte molecule can significantly enhance the sensitivity of UV-Vis or fluorescence detection. Carboxylic acids are often targeted for derivatization to improve their chromatographic behavior and detection limits in techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

While this compound itself is a carboxylic acid, its derivatives could potentially serve as derivatization reagents. For example, conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, would create a reagent capable of labeling primary and secondary amines or alcohols. The quinoline moiety would act as a chromophore or a potential fluorophore, facilitating sensitive detection. This approach would be analogous to other quinolinium-based derivatization reagents that have been developed for the analysis of biological carboxylic acids.

Expanding the Arsenal: Strategies for Further Structural Diversification

The therapeutic and material science potential of this compound can be significantly expanded through systematic structural diversification. The presence of multiple reactive sites on the molecule—the carboxylic acid, the aromatic ring, and the potential for modification of the methoxy group—allows for a wide range of chemical transformations.

Common strategies for the diversification of such scaffolds include:

Amide Coupling: The carboxylic acid at the 4-position is a prime site for modification. Standard amide coupling reactions with a diverse library of amines can generate a vast array of amides. nih.govhepatochem.com These reactions typically employ coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HBTU to activate the carboxylic acid. This approach allows for the introduction of various substituents that can modulate the biological activity and physical properties of the molecule.

Esterification: Similar to amide formation, the carboxylic acid can be converted to esters by reaction with a variety of alcohols under acidic conditions (Fischer esterification) or by using coupling agents like DCC. asianpubs.orgchemguide.co.ukorganic-chemistry.org This introduces another layer of structural diversity and can be used to create prodrugs or modify the solubility and pharmacokinetic properties of the parent compound.

Palladium-Catalyzed Cross-Coupling Reactions: To modify the quinoline core itself, halogenated derivatives of this compound can be prepared. These halogenated intermediates can then undergo palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form new carbon-carbon bonds with boronic acids, or the Buchwald-Hartwig amination to form carbon-nitrogen bonds with amines. wikipedia.orgnih.govorganic-chemistry.org These powerful reactions enable the introduction of a wide range of aryl, heteroaryl, and alkyl groups onto the quinoline scaffold.

Table 2: Key Reactions for Structural Diversification

| Reaction Type | Reagents and Conditions | Functional Group Modified | Potential New Functionalities |

|---|---|---|---|

| Amide Coupling | Amines, EDC/HOBt or HATU/DIPEA | Carboxylic Acid | Amides with diverse substituents |

| Esterification | Alcohols, Acid catalyst or DCC/DMAP | Carboxylic Acid | Esters with various alkyl or aryl groups |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Halogenated Quinoline Ring | Aryl or heteroaryl substituents |

Through the systematic application of these synthetic strategies, a large and diverse library of this compound derivatives can be generated. This diversity-oriented synthesis approach is crucial for exploring the full potential of this scaffold in drug discovery, materials science, and analytical chemistry.

Emerging Research Areas and Unexplored Potential

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications in therapeutics. This compound, while a structurally defined entity, represents a frontier of research with significant untapped potential. Current investigations are beginning to uncover its promise in oncology, and the broader activities of related quinoline compounds suggest a wealth of unexplored applications in other therapeutic areas.

Emerging Applications in Oncology

Recent research has identified this compound and its derivatives as promising candidates for the development of novel anticancer agents. A notable area of investigation is their role as inhibitors of receptor tyrosine kinases (RTKs). RTKs are crucial cell surface receptors that, when dysregulated, can drive the growth and proliferation of cancer cells. The targeted inhibition of these kinases is a well-established and effective strategy in cancer therapy.

A patent application has disclosed a series of quinoline derivatives, including this compound, for their potential to modulate the activity of RTKs. While this research is in the preliminary stages, it highlights a significant emerging application for this compound. The focus on RTK inhibition suggests a potential for broad-spectrum anticancer activity across various tumor types where these signaling pathways are critical.

Table 1: Emerging Research Findings for this compound Derivatives

| Research Area | Target | Potential Application |

| Oncology | Receptor Tyrosine Kinases (RTKs) | Targeted Cancer Therapy |

Unexplored Potential in Neuroprotection and Enzyme Inhibition

Beyond oncology, the therapeutic potential of this compound remains largely unexplored. However, the well-documented biological activities of other quinoline-4-carboxylic acid derivatives provide a strong rationale for investigating this compound in several other key areas:

Neuroprotective Agents: Many quinoline derivatives are known to exhibit neuroprotective properties, suggesting that this compound could be a valuable lead compound for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to chelate metal ions and modulate oxidative stress, common features of quinoline structures, warrants further investigation in neurological contexts.

Enzyme Inhibition: The quinoline core is a versatile scaffold for the design of specific enzyme inhibitors. Derivatives of quinoline-4-carboxylic acid have been shown to inhibit a wide range of enzymes, including proteases, kinases, and polymerases. The specific substitution pattern of this compound could confer unique inhibitory activities against novel enzymatic targets, opening up avenues for the treatment of a variety of diseases. The exploration of its inhibitory profile against a panel of clinically relevant enzymes is a critical next step.

Future research should focus on the synthesis of a diverse library of derivatives based on the this compound scaffold and their systematic evaluation in a broad range of biological assays. This will be crucial to unlocking the full therapeutic potential of this promising chemical entity.

Q & A

What are the primary synthetic routes for preparing 3-Methoxyquinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of this compound can be achieved via classical protocols such as the Pfitzinger reaction (condensation of isatin derivatives with ketones in alkaline media) or the Gould–Jacob method (cyclization of aniline derivatives with β-keto esters). Advanced methods include transition metal-catalyzed cross-coupling (e.g., palladium-mediated reactions) and green chemistry approaches (e.g., microwave-assisted synthesis or ionic liquid-mediated reactions) to improve efficiency . Key factors affecting yield and purity include:

- Temperature control : Higher temperatures (>100°C) during cyclization steps may increase byproduct formation.

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance regioselectivity in cross-coupling reactions.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

How can spectroscopic and crystallographic methods characterize the structural features of this compound?

Answer:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., methoxy group at δ 3.9–4.1 ppm) and carboxylic acid resonance (δ 170–175 ppm in C). COSY and HSQC confirm connectivity .

- X-ray Crystallography : Single-crystal analysis reveals bond angles, dihedral angles (e.g., planarity of the quinoline ring), and hydrogen-bonding patterns (carboxylic acid dimerization) critical for understanding reactivity .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹) confirm functional groups .

What strategies resolve contradictory data regarding the biological activity of quinoline-4-carboxylic acid derivatives?

Answer:

Contradictions in biological data (e.g., antimicrobial vs. inactive results) may arise from:

- Structural variations : Minor changes in substituent positions (e.g., methoxy at C3 vs. C6) drastically alter interactions with targets .

- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines (eukaryotic vs. prokaryotic) affect activity.

- Mitigation : Standardize assays (e.g., CLSI guidelines for antimicrobial testing) and employ computational modeling (molecular docking) to predict binding affinities .

How can green chemistry principles enhance the sustainability of synthesizing this compound?

Answer:

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol/water mixtures to reduce toxicity .

- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported Pd nanoparticles) to minimize waste.

- Energy Efficiency : Microwave irradiation reduces reaction times (e.g., 30 minutes vs. 24 hours for conventional heating) .

What role do substituent positions on the quinoline ring play in modulating pharmacological properties?

Answer:

- Methoxy Group at C3 : Enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs .

- Carboxylic Acid at C4 : Facilitates hydrogen bonding with enzymes (e.g., DNA gyrase in antibacterial activity) .

- Structure-Activity Relationship (SAR) Studies : Systematic substitution (e.g., halogenation at C6 or methylation at C2) identifies pharmacophores. For example, electron-withdrawing groups at C6 increase antimicrobial potency .

How can reaction intermediates be optimized to improve the scalability of this compound synthesis?

Answer:

- Intermediate Stabilization : Protect the carboxylic acid group as a methyl ester during cyclization to prevent side reactions .

- Flow Chemistry : Continuous flow reactors enable precise control of reaction parameters (residence time, temperature) for large-scale production .

- Quality Control : In-line FTIR monitors intermediate formation, ensuring ≥95% purity before proceeding .

What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.